![molecular formula C27H36N6O3 B13926881 4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)
4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(2-cyclohexylaminopyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a variety of functional groups, including a pyrrolopyridine core, a piperazine ring, and a tert-butyl ester group. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.
准备方法
The synthesis of 4-[6-(2-cyclohexylaminopyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the pyrrolopyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the pyrrolopyridine core.
Attachment of the tert-butyl ester group: This is typically done through esterification reactions using tert-butyl alcohol and appropriate activating agents like dicyclohexylcarbodiimide (DCC).
Industrial production methods would scale up these reactions, optimizing conditions such as temperature, solvent, and reaction time to maximize yield and purity.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-[6-(2-cyclohexylaminopyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 4-[6-(2-cyclohexylaminopyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific biological context and the nature of the interactions between the compound and its targets.
相似化合物的比较
Similar compounds to 4-[6-(2-cyclohexylaminopyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]piperazine-1-carboxylic acid tert-butyl ester include other pyrrolopyridine derivatives and piperazine-containing compounds. These compounds share structural features but may differ in their biological activities and chemical properties. For example:
Pyrrolopyridine derivatives: These compounds often exhibit similar biological activities due to the presence of the pyrrolopyridine core.
Piperazine-containing compounds: These compounds can have diverse biological activities depending on the substituents attached to the piperazine ring.
The uniqueness of 4-[6-(2-cyclohexylaminopyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]piperazine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups and its potential for diverse biological interactions.
属性
分子式 |
C27H36N6O3 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
tert-butyl 4-[6-[2-(cyclohexylamino)pyridin-4-yl]-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H36N6O3/c1-27(2,3)36-26(35)33-13-11-32(12-14-33)24-21-17-29-25(34)20(21)16-22(31-24)18-9-10-28-23(15-18)30-19-7-5-4-6-8-19/h9-10,15-16,19H,4-8,11-14,17H2,1-3H3,(H,28,30)(H,29,34) |
InChI 键 |
LOTCXRJSCUJXCQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3CNC(=O)C3=CC(=N2)C4=CC(=NC=C4)NC5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)



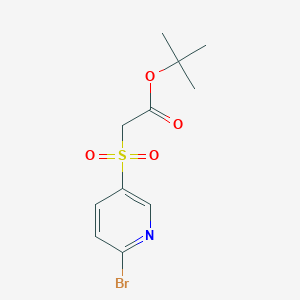

![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)

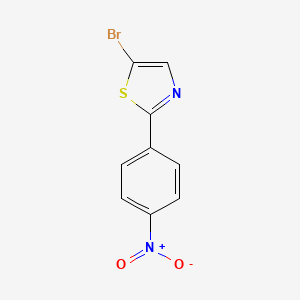
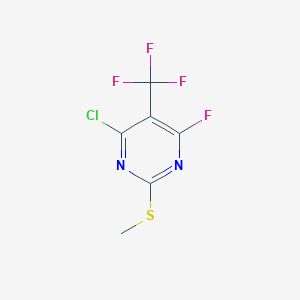
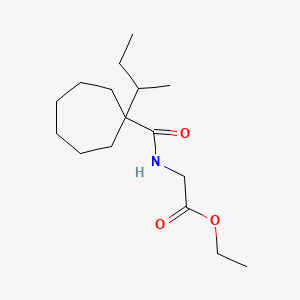

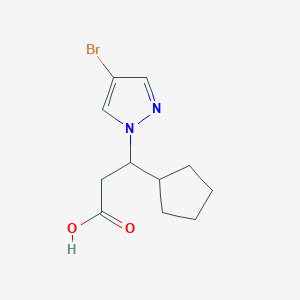
![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)
